![molecular formula C20H16Cl2O B14270029 Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- CAS No. 138197-91-8](/img/structure/B14270029.png)
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is an organic compound with a complex structure It is a derivative of cyclohexanone, where the hydrogen atoms at the 2 and 6 positions are replaced by (3-chlorophenyl)methylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- typically involves the reaction of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with a six-membered ring.
2,6-Dibenzylidenecyclohexanone: Similar structure but with benzylidene groups instead of chlorophenyl groups.
2,6-Dimethylcyclohexanone: A derivative with methyl groups at the 2 and 6 positions.
Uniqueness
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is unique due to the presence of the (3-chlorophenyl)methylene groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
138197-91-8 |
|---|---|
分子式 |
C20H16Cl2O |
分子量 |
343.2 g/mol |
IUPAC名 |
2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Cl2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2 |
InChIキー |
YLYVKSBWJVLOJI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
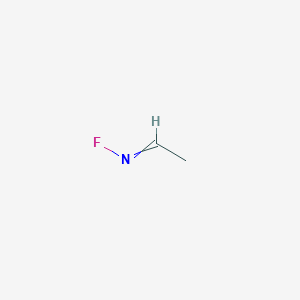

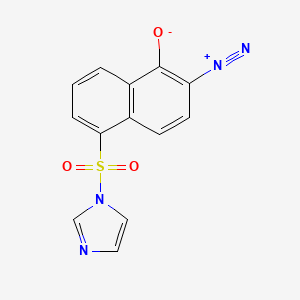
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
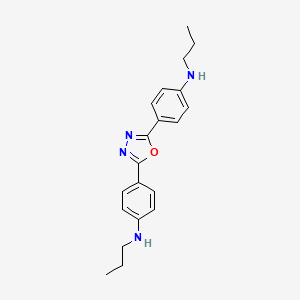
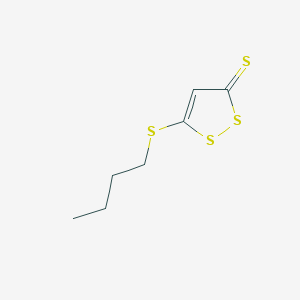
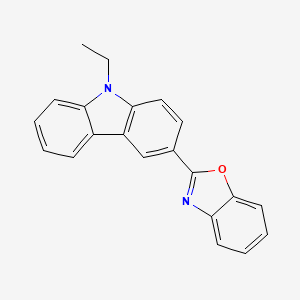
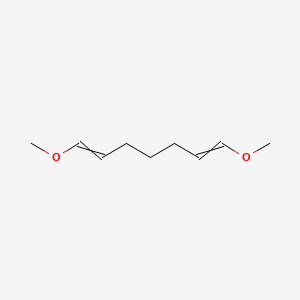
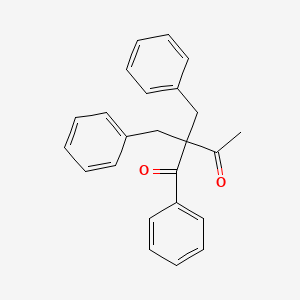

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
